molecular formula C21H25FN2O5 B5123455 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate

1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate

Cat. No. B5123455
M. Wt: 404.4 g/mol
InChI Key: BAFDGCPHKQXPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin (Miyamoto et al., 2010).
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood and cognitive function (Miyamoto et al., 2010). It has also been shown to reduce inflammation and pain in animal models (Nakamura et al., 2010).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate in lab experiments is its potential therapeutic applications. This compound has been shown to have a number of beneficial effects, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments (Nakamura et al., 2010).

Future Directions

There are a number of potential future directions for research involving 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to explore the anti-inflammatory and analgesic properties of this compound. Finally, there is potential for this compound to be used as a radioligand in PET imaging studies, which could have important applications in the field of medical imaging (Nakamura et al., 2010).
Conclusion
This compound is a promising compound that has shown potential therapeutic applications in various fields of science. Its anti-inflammatory, analgesic, and antidepressant properties make it an attractive candidate for further research. While there are some limitations to working with this compound, its potential benefits make it an important area of study for the future.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate involves the reaction of 1-(2-fluorobenzyl)piperazine and 4-(4-methoxybenzyl)benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt. The yield of this synthesis method is reported to be around 60-70% (Nakamura et al., 2010).

Scientific Research Applications

1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-inflammatory, analgesic, and antidepressant properties (Nakamura et al., 2010). It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease (Miyamoto et al., 2010). Additionally, this compound has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies (Nakamura et al., 2010).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O.C2H2O4/c1-23-18-8-6-16(7-9-18)14-21-10-12-22(13-11-21)15-17-4-2-3-5-19(17)20;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFDGCPHKQXPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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